molecular formula C7H7NOS B2569843 2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole CAS No. 2416229-28-0

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole

Cat. No. B2569843
CAS RN: 2416229-28-0
M. Wt: 153.2
InChI Key: PASZJPDMHBTTCA-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole is a heterocyclic compound with a thiazole ring and an alkyne group. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Schiff base ligands derived from imino-4-methoxyphenol thiazole, including compounds related to 2-Ethynyl-4-methoxy-5-methyl-1,3-thiazole, have shown moderate antibacterial and antifungal activities. These compounds were tested against E. coli, R. solanacearum, F. oxysporum, and A. niger, showing promising results in microbial growth inhibition (H. M. Vinusha et al., 2015).

Anti-Inflammatory Properties

  • Methoxyalkyl thiazoles, closely related to the chemical structure of interest, have been identified as potent and selective inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds demonstrate significant anti-inflammatory properties without acting as redox agents or iron chelators (Bird et al., 1991).

Central Nervous System Applications

  • Certain methoxyphenyl-methylthiazole derivatives have been studied for their potential as central nervous system penetrants. They could be useful pharmacological tools for both in vitro and in vivo studies of serotonin-3 receptor antagonists (T. Rosen et al., 1990).

Anticancer Properties

  • Thiazolyl-ethylidene hydrazino-thiazole derivatives have shown significant potential in antimicrobial and anticancer applications. These compounds were effective against Gram-positive and Gram-negative bacteria, and certain derivatives exhibited potent cytotoxic activities against various cancer cell lines (L. A. Al-Mutabagani et al., 2021).

Corrosion Inhibition

  • Thiazole derivatives, such as 2-Methoxy-1,3-thiazole, have been evaluated for their corrosion inhibitory effects on mild steel in acidic solutions. These compounds were found to be effective mixed-type inhibitors for steel corrosion (K. F. Khaled & M. Amin, 2009).

Fluorescence Studies

  • Thiazole-based push-pull fluorophores containing nitro groups have been synthesized, demonstrating high quantum yields and illuminating the influence of regioisomerism on photophysical properties. This research provides insight into the molecular structure-property relationship of these dyes (S. H. Habenicht et al., 2015).

properties

IUPAC Name

2-ethynyl-4-methoxy-5-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-4-6-8-7(9-3)5(2)10-6/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASZJPDMHBTTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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